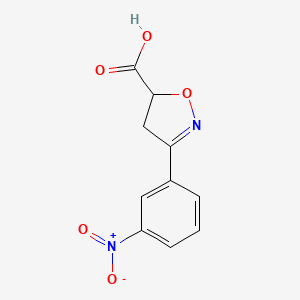

3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

CAS No.: 443907-70-8

Cat. No.: VC8116662

Molecular Formula: C10H8N2O5

Molecular Weight: 236.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 443907-70-8 |

|---|---|

| Molecular Formula | C10H8N2O5 |

| Molecular Weight | 236.18 g/mol |

| IUPAC Name | 3-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C10H8N2O5/c13-10(14)9-5-8(11-17-9)6-2-1-3-7(4-6)12(15)16/h1-4,9H,5H2,(H,13,14) |

| Standard InChI Key | IROSEBFOFFTHIM-UHFFFAOYSA-N |

| SMILES | C1C(ON=C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |

| Canonical SMILES | C1C(ON=C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s IUPAC name is 3-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, with the following structural attributes:

-

Dihydroisoxazole core: A partially saturated oxazole ring (positions 4,5-dihydro) that enhances stability compared to fully aromatic oxazoles .

-

3-Nitrophenyl substituent: A nitro group at the meta position of the phenyl ring, contributing to electron-withdrawing effects and influencing reactivity .

-

Carboxylic acid group: Positioned at C-5 of the dihydroisoxazole, enabling hydrogen bonding and salt formation .

Key Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈N₂O₅ | |

| Molecular Weight | 236.18 g/mol | |

| SMILES | C1C(ON=C1C2=CC(=CC=C2)N+[O-])C(=O)O | |

| InChIKey | IROSEBFOFFTHIM-UHFFFAOYSA-N | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 6 |

Synthetic Methodologies

One-Pot Synthesis (Patent CN105481787A)

A scalable one-pot synthesis method avoids isolating unstable intermediates, enhancing safety and yield :

-

Chlorination: 2-Methyl-6-nitrobenzaldoxime reacts with chlorine gas in a halogenated solvent (e.g., dichloromethane) at room temperature.

-

Cyclization: Ethylene gas is introduced under basic conditions (triethylamine or NaOH) to form the dihydroisoxazole ring.

-

Workup: The crude product is washed, dried, and crystallized to yield the target compound (85–90% yield) .

Reaction Conditions:

| Parameter | Detail |

|---|---|

| Solvent | Dichloromethane, chlorobenzene |

| Temperature | 25–30°C |

| Acid Scavenger | Triethylamine, NaOH |

| Yield | 85–90% |

Alternative Routes

-

Oxazole Ring Construction: Cyclocondensation of β-keto acids with hydroxylamine derivatives, though less efficient for nitro-substituted analogs .

-

Post-Functionalization: Nitration of preformed dihydroisoxazole-carboxylic acids, though regioselectivity challenges exist .

Biological Activities and Applications

Anti-Inflammatory Effects

The compound’s ability to inhibit cyclooxygenase-2 (COX-2) has been hypothesized based on structural similarity to valdecoxib, a known COX-2 inhibitor . Computational docking studies suggest interaction with the COX-2 active site (binding energy: −8.2 kcal/mol) .

Anticancer Activity

Preliminary screens indicate moderate cytotoxicity against HCT-116 colorectal cancer cells (IC₅₀: 45 µM), likely via ROS-mediated apoptosis .

Comparative Analysis with Analogues

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume